molecular formula C16H15NO B11345422 3-(3-Methylbenzyl)indolin-2-one

3-(3-Methylbenzyl)indolin-2-one

Cat. No.: B11345422
M. Wt: 237.30 g/mol
InChI Key: RPTSFSJBJOWBBY-UHFFFAOYSA-N
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Description

3-(3-Methylbenzyl)indolin-2-one is a derivative of the indolin-2-one scaffold, a heterocyclic structure widely studied for its pharmacological versatility. The compound features a 3-methylbenzyl group (–CH₂–C₆H₄–3-CH₃) at the C3 position of the indolin-2-one core.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

3-[(3-methylphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H15NO/c1-11-5-4-6-12(9-11)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18)

InChI Key

RPTSFSJBJOWBBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methylbenzylamine with isatin in the presence of a suitable catalyst can yield the desired indolone derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial biological responses .

Comparison with Similar Compounds

Substituted Benzylidene Derivatives

Compounds with benzylidene (Ar–CH=) or benzyl (Ar–CH₂–) groups at C3 are common. Key examples include:

Compound Substituent Melting Point (°C) Yield (%) Activity/Notes Reference
44b 3-Methoxybenzyl 237.7–239.0 55 Kinase inhibition (VEGFR2/PDGFRβ)
45b 3,4-Dimethoxybenzyl 201.3–201.9 51 Ligand for α receptors
6m (3-Methylphenyl)sulfinylmethylene 198–199 52.1 Antibacterial (structure-activity)
LM01-LM11 2-Chloroquinolin-3-ylmethylene N/A 60–80 Anticancer (ovarian cancer)

Key Observations :

  • Substituent Effects : Methoxy groups (e.g., 44b ) improve solubility but may reduce lipophilicity compared to alkyl groups like 3-methylbenzyl .
  • Biological Activity : Benzylidene derivatives with electron-withdrawing groups (e.g., nitro in 45b ) show kinase inhibition, while sulfinylmethylene derivatives (6m ) exhibit antibacterial properties .

Hybrids with Heterocyclic Moieties

Incorporation of heterocycles enhances target specificity:

Compound Hybrid Moiety MIC (μg/mL) Activity Reference
3g Nitroimidazole 0.0625–0.125 Potent anti-MRSA
5a-5d Pyrrole-furan IC₅₀ <5 μM Anticancer (superior to sunitinib)

Key Observations :

  • Nitroimidazole Hybrids : Compound 3g shows exceptional antibacterial activity due to synergy between the indolin-2-one core and nitroimidazole’s redox properties .
  • Pyrrole-Furan Hybrids : Bis-indolin-2-one derivatives (5a-5d ) exhibit enhanced anticancer activity, suggesting that bulky substituents improve target binding .

Kinase Inhibitors

Indolin-2-ones are prominent kinase inhibitors:

Compound Target Kinases IC₅₀ (μM) Selectivity Notes Reference
12 VEGFR2/PDGFRβ 0.039 (VEGFR2) Z-configuration preferred
Sunitinib Multiple RTKs 0.01–0.1 Broad-spectrum inhibition

Key Observations :

  • Configuration Matters : Z-configuration in 12 enhances selectivity for VEGFR2 over EGFR .
  • 3-Methylbenzyl Potential: The alkyl substituent in 3-(3-Methylbenzyl)indolin-2-one may mimic sunitinib’s arylidene group, suggesting possible RTK inhibition .

Antibacterial Agents

Substituents dictate antibacterial efficacy:

Compound Substituent MIC (μg/mL) Target Bacteria Reference
3g Nitroimidazole 0.0625–0.125 MRSA
6m Sulfinylmethylene N/A Gram-positive bacteria
Pyrazolyl derivatives Diarylpyrazolyl MIC 8–32 S. aureus, B. subtilis

Key Observations :

  • Nitroimidazole Superiority : 3g ’s low MIC highlights the importance of nitro groups in disrupting bacterial redox balance .
  • 3-Methylbenzyl Limitations : Alkyl groups may lack the electron-deficient character needed for strong antibacterial activity compared to nitro or sulfinyl groups .

Physicochemical Properties

  • Melting Points : Benzylidene derivatives generally exhibit higher melting points (>200°C) due to planar rigidity, while alkyl-substituted compounds (e.g., 3-methylbenzyl) may have lower values .
  • Yield Trends : Electron-deficient aldehydes (e.g., nitro-substituted) often yield lower (50–60%) due to steric hindrance .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Enhance kinase inhibition (e.g., nitro in 45b ) but reduce antibacterial potency .

Heterocyclic Hybrids : Improve target specificity (e.g., 3g vs. MRSA) .

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